molecular formula C11H15ClN2O3 B12271776 (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester

(3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B12271776
M. Wt: 258.70 g/mol
InChI Key: XZTNQZXTDFEVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 2-position, and a carbamic acid tert-butyl ester group at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methoxy-pyridine.

    Formation of Carbamic Acid Ester: The 3-chloro-2-methoxy-pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a catalyst.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dechlorinated pyridine derivatives.

    Hydrolysis: Formation of pyridine carboxylic acids.

Scientific Research Applications

(3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can block the normal function of the enzyme or receptor, leading to a biological effect. The exact molecular pathways involved depend on the specific target and the context of the research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

IUPAC Name

tert-butyl N-(3-chloro-2-methoxypyridin-4-yl)carbamate

InChI

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-7-5-6-13-9(16-4)8(7)12/h5-6H,1-4H3,(H,13,14,15)

InChI Key

XZTNQZXTDFEVGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)OC)Cl

Origin of Product

United States

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